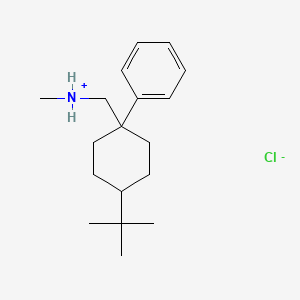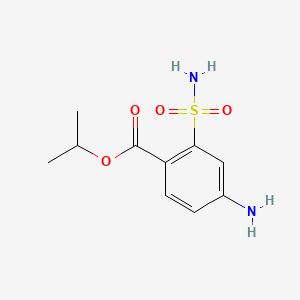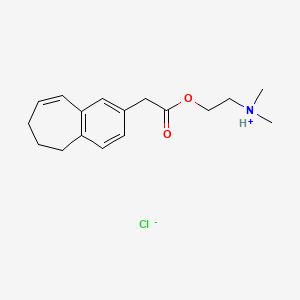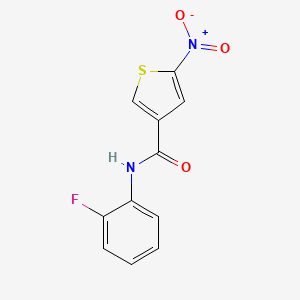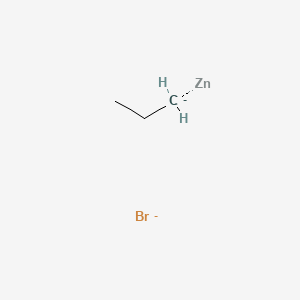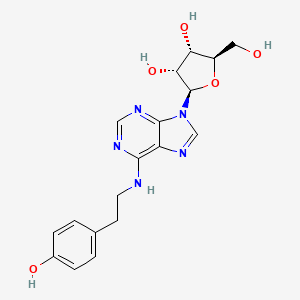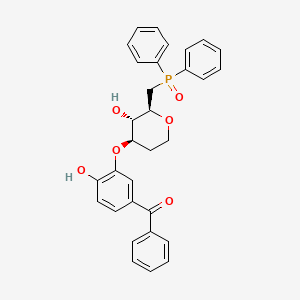
1,5-Anhydro-3-o-(5-benzoyl-2-hydroxyphenyl)-2,6-dideoxy-6-(diphenylphosphinyl)-D-arabino-hexitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,5-Anhydro-3-o-(5-benzoyl-2-hydroxyphenyl)-2,6-dideoxy-6-(diphenylphosphinyl)-D-arabino-hexitol” is a complex organic compound that features multiple functional groups, including benzoyl, hydroxyphenyl, and diphenylphosphinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including the protection and deprotection of functional groups, selective reactions to introduce the desired substituents, and purification processes. Common synthetic routes may include:
Step 1: Protection of hydroxyl groups to prevent unwanted reactions.
Step 2: Introduction of the benzoyl group through acylation reactions.
Step 3: Formation of the diphenylphosphinyl group via phosphorylation reactions.
Step 4: Deprotection of hydroxyl groups to yield the final product.
Industrial Production Methods
Industrial production of such complex compounds may involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions may target the benzoyl group, converting it to a hydroxyl group.
Substitution: Substitution reactions can occur at various positions, depending on the reactivity of the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Activity: Compounds with similar structures may exhibit biological activity, such as antimicrobial or anticancer properties.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals.
Industry
Materials Science: Application in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action for such a compound would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,5-Anhydro-3-o-(5-benzoyl-2-hydroxyphenyl)-2,6-dideoxy-6-(diphenylphosphinyl)-D-glucitol
- 1,5-Anhydro-3-o-(5-benzoyl-2-hydroxyphenyl)-2,6-dideoxy-6-(diphenylphosphinyl)-D-mannitol
Eigenschaften
Molekularformel |
C31H29O6P |
|---|---|
Molekulargewicht |
528.5 g/mol |
IUPAC-Name |
[3-[(2S,3S,4R)-2-(diphenylphosphorylmethyl)-3-hydroxyoxan-4-yl]oxy-4-hydroxyphenyl]-phenylmethanone |
InChI |
InChI=1S/C31H29O6P/c32-26-17-16-23(30(33)22-10-4-1-5-11-22)20-28(26)37-27-18-19-36-29(31(27)34)21-38(35,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-17,20,27,29,31-32,34H,18-19,21H2/t27-,29-,31+/m1/s1 |
InChI-Schlüssel |
YABHFMNYNCWMAY-BAAXXLTASA-N |
Isomerische SMILES |
C1CO[C@@H]([C@H]([C@@H]1OC2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)O)O)CP(=O)(C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
C1COC(C(C1OC2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)O)O)CP(=O)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Methylbenzenesulfonate;2-[2-(1-methylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium](/img/structure/B13738330.png)


